Maleimide

描述

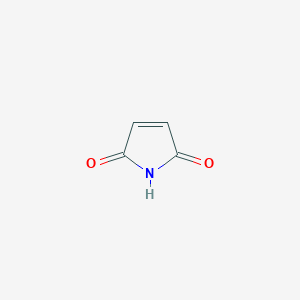

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-3-1-2-4(7)5-3/h1-2H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEHTFAAVSWFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25721-74-8, Array | |

| Record name | 1H-Pyrrole-2,5-dione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25721-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3049417 | |

| Record name | Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Maleimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264359 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000277 [mmHg] | |

| Record name | Maleimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

541-59-3 | |

| Record name | Maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALEIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2519R1UGP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

maleimide chemistry basics for biochemists

An In-depth Technical Guide to Maleimide Chemistry for Biochemists

Introduction

This compound-based bioconjugation is a cornerstone technique in biochemistry, enabling the precise, covalent linkage of molecules such as fluorescent dyes, polyethylene glycol (PEG), and cytotoxic drugs to proteins, peptides, and other biomolecules.[1][] The remarkable efficiency and high selectivity of the this compound group for free sulfhydryl (thiol) groups, typically found in cysteine residues, make it an invaluable tool for creating antibody-drug conjugates (ADCs), labeled proteins for imaging, and hydrogels for tissue engineering.[][3][4]

This guide provides a comprehensive overview of the fundamental principles of this compound chemistry, reaction kinetics, stability considerations, and common side reactions. It includes detailed experimental protocols and troubleshooting advice tailored for researchers, scientists, and drug development professionals to facilitate the successful design and execution of this compound-based conjugation strategies.

Core Chemistry: The Thiol-Maleimide Reaction

The reaction between a this compound and a thiol proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electron-deficient carbons of the this compound's double bond.[1][3] This forms a stable, covalent thioether bond, yielding a thiosuccinimide product.[5] This reaction is highly efficient and can proceed under mild, physiological conditions, often without the need for a catalyst, particularly in polar solvents like water, DMSO, or DMF that promote the formation of the reactive thiolate ion.[1][5]

Caption: The thiol-maleimide reaction mechanism.

Kinetics and Selectivity

The thiol-maleimide reaction is exceptionally rapid and selective under specific pH conditions.[6] The optimal pH range for achieving high chemoselectivity for thiols over other nucleophilic groups, such as amines, is between 6.5 and 7.5.[5][7] Within this window, the reaction with thiols is approximately 1,000 times faster than with amines.[1][5] The reaction rate can be decelerated by lowering the pH or buffer concentration.[8]

Above pH 7.5, the selectivity for thiols diminishes, and competitive reaction with primary amines, such as the ε-amino group of lysine residues, becomes significant.[5][7] Conversely, at pH values below 6.5, the rate of the desired thiol-maleimide reaction decreases.

Quantitative Data on Reaction Parameters

The efficiency and outcome of a this compound conjugation reaction are critically dependent on several parameters, most notably pH.

| Parameter | pH 6.5 - 7.5 | pH > 7.5 | pH > 8.5 | Reference |

| Primary Target | Sulfhydryl (Thiol) Groups | Sulfhydryl & Primary Amine Groups | Primary Amine Groups | [5][7] |

| Thiol Reaction Rate | Optimal | Fast | Fast | [5] |

| Amine Reaction Rate | Very Slow (~1000x slower than thiol) | Increases, becomes competitive | Favored over thiol reaction | [5][7] |

| This compound Hydrolysis Rate | Slow | Increases | Increases significantly | [5][7][9] |

| Recommendation | Ideal for thiol-specific conjugation | Loss of selectivity | Avoid for thiol-specific conjugation | [7] |

Table 1: Influence of pH on this compound Reaction Specificity and Rates.

The stability of both the this compound reagent prior to conjugation and the resulting thiosuccinimide adduct is a crucial consideration for the success and reliability of the final bioconjugate.

| Moiety | Condition | Stability Issue | Mitigation Strategy | Reference |

| This compound Group | Aqueous solution, increasing pH | Hydrolysis to a non-reactive maleamic acid | Prepare aqueous solutions immediately before use; store stock in dry DMSO/DMF at -20°C. | [1][5][9] |

| Thiosuccinimide Adduct | Physiological conditions (in vivo) | Retro-Michael reaction leading to thiol exchange with molecules like glutathione. | Induce hydrolysis of the thiosuccinimide ring post-conjugation (e.g., pH 8.5-9.0) to form a stable, ring-opened structure. | [5][9][10][11][12] |

| Thiosuccinimide Adduct | N-terminal Cysteine, pH ≥ 7.3 | Thiazine Rearrangement | Perform conjugation at acidic pH (~5.0) or acetylate the N-terminal amine. Avoid using an N-terminal cysteine if possible. | [3][6] |

Table 2: Stability of Maleimides and Thiol-Maleimide Adducts.

Common Side Reactions and Mitigation Strategies

While highly effective, this compound chemistry is susceptible to several side reactions that can impact yield, purity, and conjugate stability.

// Main Reactants ProteinThiol [label="Protein with Cysteine\n(-SH)", fillcolor="#F1F3F4", shape=ellipse]; MaleimideReagent [label="this compound Reagent", fillcolor="#F1F3F4", shape=ellipse];

// Central Reaction Node Conjugation [label="Thiol-Maleimide Reaction\n(pH 6.5 - 7.5)", fillcolor="#FFFFFF", shape=box, style="dashed,rounded", penwidth=2, pencolor="#4285F4"];

// Desired Product DesiredProduct [label="Desired Thiosuccinimide\nAdduct", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Side Reactions & Products Hydrolysis [label="this compound Hydrolysis\n(Inactive Maleamic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; AmineReaction [label="Reaction with Amines\n(Lysine Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; RetroMichael [label="Retro-Michael Reaction\n(Thiol Exchange)", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; Thiazine [label="Thiazine Rearrangement\n(N-terminal Cys)", fillcolor="#FBBC05", fontcolor="#202124", shape=box];

// Influencing Factors HighpH [label="High pH (>7.5)", shape=plaintext, fontcolor="#EA4335"]; N_Term_Cys [label="N-Terminal Cysteine", shape=plaintext, fontcolor="#FBBC05"]; Aqueous [label="Aqueous Buffer", shape=plaintext, fontcolor="#5F6368"]; FreeThiols [label="Excess Free Thiols\n(e.g., Glutathione)", shape=plaintext, fontcolor="#FBBC05"];

// Connections ProteinThiol -> Conjugation; MaleimideReagent -> Conjugation; Conjugation -> DesiredProduct [label="Desired Pathway", color="#34A853", penwidth=2];

MaleimideReagent -> Hydrolysis [label="Side Reaction", style=dashed]; Aqueous -> Hydrolysis [style=dotted, arrowhead=none]; HighpH -> Hydrolysis [style=dotted, arrowhead=none];

Conjugation -> AmineReaction [label="Side Reaction", style=dashed]; HighpH -> AmineReaction [style=dotted, arrowhead=none];

DesiredProduct -> RetroMichael [label="Instability", style=dashed]; FreeThiols -> RetroMichael [style=dotted, arrowhead=none];

DesiredProduct -> Thiazine [label="Instability", style=dashed]; N_Term_Cys -> Thiazine [style=dotted, arrowhead=none]; HighpH -> Thiazine [style=dotted, arrowhead=none]; } }

Caption: Key factors and side reactions in this compound chemistry.

-

This compound Hydrolysis : In aqueous solutions, the this compound ring can be hydrolyzed to form a non-reactive maleamic acid, rendering the reagent inactive.[5] This process is accelerated at higher pH.[7][9] To prevent this, this compound reagents should be stored in a dry, biocompatible organic solvent like DMSO or DMF, and aqueous solutions should be prepared immediately before use.[5][9]

-

Reaction with Amines : At pH values above 7.5, maleimides lose their specificity for thiols and can react with primary amines, such as those on lysine residues.[5] This can lead to a heterogeneous mixture of products. Maintaining the reaction pH between 6.5 and 7.5 is critical to minimize this side reaction.[7]

-

Retro-Michael Reaction (Thiol Exchange) : The thioether bond formed in the thiosuccinimide adduct is not completely stable and can undergo a retro-Michael reaction, especially in environments with a high concentration of other thiols, such as glutathione in vivo.[10][12] This can lead to the transfer of the conjugated payload to other molecules, causing off-target effects.[5][13] To create a permanently stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by briefly raising the pH, which opens the ring to form a stable succinamic acid thioether.[5][11]

-

Thiazine Rearrangement : When a this compound is conjugated to a peptide or protein via an unprotected N-terminal cysteine, the resulting product is susceptible to an intramolecular rearrangement.[3] The N-terminal amine attacks the succinimide carbonyl, leading to the formation of a stable six-membered thiazine ring.[3][6] This side reaction is more pronounced at neutral and basic pH.[3][6] It can be prevented by performing the conjugation at an acidic pH (around 5.0) or by acetylating the N-terminal amine prior to conjugation.[3][6]

Experimental Protocols

Protocol 1: General Protein Labeling with a this compound-Activated Dye

This protocol provides a general workflow for conjugating a this compound-functionalized molecule (e.g., a fluorescent dye) to a protein containing cysteine residues.

Caption: Step-by-step workflow for protein labeling.

1. Reagent Preparation:

-

Conjugation Buffer: Prepare a degassed, thiol-free buffer with a pH of 7.0-7.5. Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES.[14] Degassing can be achieved by vacuum application or by bubbling with an inert gas like nitrogen or argon.[14][15]

-

Protein Solution: Dissolve the protein to be labeled in the conjugation buffer at a concentration of 1-10 mg/mL.[14][15]

-

This compound Stock Solution: Prepare a 10 mM stock solution of the this compound reagent in an anhydrous, biocompatible solvent such as DMSO or DMF.[16] This solution should be prepared fresh. Unused stock can be stored at -20°C for up to a month if sealed tightly to prevent moisture contamination.

2. Reduction of Disulfide Bonds (Optional):

-

Many cysteine residues in proteins exist as oxidized disulfide bridges, which do not react with maleimides.[14]

-

To make these cysteines available for conjugation, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[9]

-

Incubate the mixture for 20-30 minutes at room temperature.[9] TCEP is advantageous as it does not contain a thiol and therefore does not need to be removed prior to adding the this compound reagent.[7] If using DTT or BME, they must be completely removed via a desalting column before proceeding.[7]

3. Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the this compound reagent over the protein.[16] This ratio may require optimization for specific proteins.[17]

-

Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification:

-

Remove unreacted this compound reagent and byproducts from the labeled protein conjugate.

-

Common methods include size-exclusion chromatography (e.g., desalting columns, gel filtration), dialysis, or HPLC.[14][15]

5. Characterization and Storage:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein. This is typically calculated using the absorbance of the protein (at 280 nm) and the dye (at its Amax), applying a correction factor for the dye's absorbance at 280 nm.

-

For long-term storage, add a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).[16] Store the conjugate protected from light at 4°C or, with 50% glycerol, at -20°C.[16]

Protocol 2: Post-Conjugation Stabilization via Induced Hydrolysis

This protocol is designed to increase the in vivo stability of the thiol-maleimide linkage by converting the reversible thiosuccinimide adduct into a stable, ring-opened structure.[9]

1. Perform Conjugation:

-

Follow steps 1-4 of the General Protein Labeling protocol to form the thiosuccinimide conjugate and purify it from excess unreacted this compound reagent.

2. Induce Hydrolysis:

-

Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer or a dilute base.[9]

-

Incubate the solution at room temperature or 37°C.[9]

3. Monitor Reaction:

-

Monitor the progress of the ring-opening reaction by mass spectrometry until the hydrolysis is complete. The mass of the conjugate will increase by 18 Da (the mass of water).

4. Finalize and Store:

-

Once hydrolysis is complete, re-neutralize the solution to a physiological pH (7.0-7.5) for storage or downstream applications.[9]

-

Store the stabilized conjugate as described in the previous protocol.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) | Reference |

| Low/No Conjugation Efficiency | Hydrolyzed this compound: Reagent was inactivated by moisture or prolonged exposure to aqueous buffer. | Prepare fresh this compound stock solution in anhydrous DMSO/DMF immediately before use. | [9] |

| Oxidized/Inaccessible Cysteines: Target thiol groups are in disulfide bonds or buried within the protein structure. | Perform a pre-reduction step with TCEP. Consider using a denaturant if cysteines are buried (may affect protein activity). | [9] | |

| Incorrect pH: Reaction pH is too low (<6.5), slowing the reaction rate. | Ensure the reaction buffer pH is between 6.5 and 7.5. | [9] | |

| Protein Aggregation/Precipitation | Hydrophobicity: The conjugated molecule is hydrophobic, reducing the solubility of the protein conjugate. | Use this compound reagents with hydrophilic linkers (e.g., PEG). Lower the protein concentration during the reaction. | [17] |

| Over-modification: Too many molecules have been conjugated to the protein, altering its surface properties. | Reduce the molar excess of the this compound reagent used in the reaction. Optimize the molar ratio. | [17] | |

| Heterogeneous Product | Reaction with Amines: Reaction pH was too high (>7.5), leading to non-specific labeling of lysine residues. | Strictly maintain the reaction pH between 6.5 and 7.5. | [5][17] |

| Incomplete Reaction: Reaction time was insufficient. | Increase the incubation time or the molar excess of the this compound reagent. | [17] |

Table 3: Common Problems and Solutions in this compound Conjugation.

Conclusion

This compound chemistry offers a powerful and versatile method for the site-specific modification of biomolecules. Its high selectivity for cysteine residues under mild conditions has made it a staple in fields ranging from basic research to therapeutic development.[1] However, a thorough understanding of the underlying chemistry, including reaction kinetics, stability, and potential side reactions, is paramount for success. By carefully controlling reaction parameters, particularly pH, and implementing strategies to mitigate instability, researchers can harness the full potential of this chemistry to produce well-defined, stable, and functional bioconjugates.[1][9]

References

- 1. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Sequence sensitivity and pH dependence of this compound conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. DSpace [scholarworks.umass.edu]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tunable degradation of this compound-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. lumiprobe.com [lumiprobe.com]

- 15. This compound labeling of thiolated biomolecules [biosyn.com]

- 16. biotium.com [biotium.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Maleimide-Thiol Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to proteins and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various bioconjugation techniques, the maleimide-thiol reaction stands out for its high specificity, efficiency, and mild reaction conditions. This guide provides a comprehensive overview of the core principles of the this compound-thiol reaction, including its mechanism, kinetics, and practical considerations for its application in research and drug development.

The Core Reaction: A Michael Addition

The fundamental mechanism of the this compound-thiol reaction is a Michael addition. In this reaction, a thiol group (typically from a cysteine residue in a protein or peptide) acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the this compound ring. This nucleophilic attack results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][2][3] The reaction is highly efficient due to the ring strain and the electron-withdrawing nature of the two adjacent carbonyl groups in the this compound ring, which activates the double bond for nucleophilic attack.[3]

This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction rate of this compound with thiols is approximately 1,000 times faster than its reaction with amines, another common nucleophilic group found in biomolecules.[2]

Caption: The Michael addition mechanism of the this compound-thiol reaction.

Quantitative Aspects of the Reaction

The efficiency and outcome of the this compound-thiol reaction are influenced by several factors, including pH, temperature, and the specific reactants involved. Understanding these quantitative aspects is crucial for optimizing conjugation protocols.

Effect of pH on Reaction Rate and Specificity

The pH of the reaction medium is a critical parameter. The optimal pH range for the this compound-thiol reaction is between 6.5 and 7.5.[2] Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and thus slowing down the reaction rate. Above pH 7.5, the this compound group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity.[2]

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, this compound hydrolysis |

Table 1: Effect of pH on this compound-Thiol Reaction Characteristics.

Reaction Kinetics

The this compound-thiol reaction generally follows second-order kinetics. The rate of the reaction is dependent on the concentration of both the thiol and the this compound. The pseudo-first-order rate constants for the retro-Michael reaction of some this compound-thiol adducts have been reported to be in the range of 0.031 to 0.039 h⁻¹.[4]

| Thiol | N-Substituent of this compound | Half-life of Conversion (in presence of Glutathione) |

| 4-mercaptophenylacetic acid (pKa 6.6) | N-ethyl this compound | 18 h |

| 4-mercaptophenylacetic acid (pKa 6.6) | N-phenyl this compound | 3.1 h |

| 4-mercaptohydrocinnamic acid (pKa 7.0) | N-substituted maleimides | 3.6 h to 258 h |

| N-acetyl-L-cysteine (pKa 9.5) | N-substituted maleimides | 3.6 h to 258 h |

Table 2: Half-lives of conversion for various this compound-thiol adducts, indicating the influence of thiol pKa and this compound structure on the retro-Michael reaction.[5]

Stability of the Thioether Adduct and Side Reactions

While the thiosuccinimide adduct is generally considered stable, it can undergo two primary side reactions: hydrolysis of the this compound ring and a retro-Michael reaction.

This compound Hydrolysis: The this compound ring can undergo hydrolysis, especially at alkaline pH, to form a non-reactive maleamic acid.[2] This side reaction can compete with the desired thiol conjugation. The rate of hydrolysis is dependent on the N-substituent of the this compound. For instance, N-phenyl maleimides hydrolyze significantly faster than N-alkyl maleimides.[6]

| This compound Derivative | pH | Temperature (°C) | Half-life of Hydrolysis |

| N-phenyl this compound (unconjugated) | 7.4 | 37 | ~55 minutes |

| N-fluorophenyl this compound (unconjugated) | 7.4 | 37 | 28 minutes |

| N-alkyl thiosuccinimide (conjugated) | 7.4 | 37 | 27 hours |

| N-aryl thiosuccinimide (conjugated) | 7.4 | 37 | 1.5 hours |

| N-fluorophenyl thiosuccinimide (conjugated) | 7.4 | 37 | 0.7 hours |

Table 3: Half-lives of hydrolysis for various this compound derivatives.[6]

Retro-Michael Reaction: The this compound-thiol adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in biological systems with high concentrations of other thiols, such as glutathione.[2] The rate of this reverse reaction is influenced by the structure of the original thiol and the this compound.[5]

Experimental Protocols

Precise and reproducible results in this compound-thiol conjugations require carefully designed and executed experimental protocols.

General Protocol for Protein Labeling with a this compound Dye

This protocol outlines the general steps for labeling a thiol-containing protein with a this compound-functionalized fluorescent dye.

Materials:

-

Thiol-containing protein (e.g., antibody)

-

This compound-activated fluorescent dye

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

-

Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine) (optional)

-

Anhydrous DMSO or DMF

-

Purification column (e.g., gel filtration or desalting column)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the protein's thiol groups are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature to expose the free thiols.[7]

-

Dye Preparation: Prepare a 10 mM stock solution of the this compound dye in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

-

Purification: Remove the excess, unreacted dye from the protein-dye conjugate using a suitable purification method such as gel filtration or dialysis.[9]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).

Caption: A typical experimental workflow for protein labeling via this compound-thiol chemistry.

Characterization by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique to monitor the progress of the conjugation reaction and to purify the final conjugate.

-

Column: C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: UV detector at 280 nm (for protein) and the specific wavelength for the conjugated molecule. Unconjugated protein, unreacted this compound reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.[9]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the successful conjugation and to determine the number of molecules conjugated per protein (e.g., drug-to-antibody ratio, DAR).

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Sample Preparation: The purified conjugate is desalted to remove non-volatile salts.

-

Analysis: The mass of the conjugate will be the sum of the mass of the protein and the mass of the attached molecule(s). The distribution of peaks can reveal the heterogeneity of the conjugation.[7][10]

Monitoring the Reaction by NMR Spectroscopy

Real-time monitoring of the this compound-thiol reaction can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sample Preparation: The reaction is carried out directly in an NMR tube using a deuterated solvent.

-

Acquisition: A series of 1D ¹H NMR spectra are acquired at regular time intervals.

-

Analysis: The disappearance of the characteristic proton signals of the this compound double bond (typically around 6.8 ppm) and the appearance of new signals corresponding to the thioether adduct can be monitored to determine the reaction kinetics.[11][12]

Applications in Drug Development

The this compound-thiol reaction is extensively used in the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The this compound chemistry allows for the site-specific attachment of the drug to cysteine residues on the antibody, creating a stable and effective therapeutic agent.[3] The stability of the this compound-thiol linkage is a critical factor in the efficacy and safety of ADCs, as premature release of the cytotoxic payload can lead to off-target toxicity.[6]

Conclusion

The this compound-thiol reaction is a robust and versatile tool for the site-specific modification of biomolecules. Its high selectivity, rapid kinetics, and mild reaction conditions make it an invaluable technique in academic research and the pharmaceutical industry. A thorough understanding of the reaction mechanism, quantitative parameters, and potential side reactions is essential for the successful design and implementation of bioconjugation strategies, ultimately leading to the development of novel diagnostics and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. vectorlabs.com [vectorlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reversible this compound–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Kinetics study of degradation of this compound-thiol conjugates in reducing environments [udspace.udel.edu]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. kinampark.com [kinampark.com]

- 8. resources.tocris.com [resources.tocris.com]

- 9. benchchem.com [benchchem.com]

- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Properties of Maleimide and Its Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimides are a class of organic compounds characterized by the pyrrole-2,5-dione core structure.[1] This unsaturated imide has become an indispensable tool in organic synthesis, polymer science, and particularly in the realm of bioconjugation and pharmaceutical development.[2] The significant utility of maleimides stems from their unique reactivity, primarily the electrophilic nature of the carbon-carbon double bond, which makes them highly susceptible to nucleophilic attack.[3] This reactivity, combined with their stability and the commercial availability of a wide range of N-functionalized derivatives, has established maleimides as privileged reagents for the site-selective modification of biomolecules and the construction of complex molecular architectures.[4] Prominent applications include the development of antibody-drug conjugates (ADCs) like Adcetris®, used in cancer therapy, and the creation of advanced polymer materials.[4]

This guide provides a comprehensive overview of the core properties of maleimides and their derivatives, focusing on their reactivity in key organic transformations, with a special emphasis on their application in bioconjugation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in the field.

Core Properties and Reactivity

The reactivity of the maleimide core is dominated by its electron-deficient double bond, which is activated by the two adjacent carbonyl groups. This makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.[1][5]

Thiol-Maleimide Michael Addition

The most prominent reaction of maleimides is the Michael addition with thiols, particularly the sulfhydryl group of cysteine residues in proteins.[6] This reaction is highly efficient and chemoselective, proceeding rapidly under mild, physiological conditions (typically pH 6.5-7.5) to form a stable thioether bond.[3][7] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[3] The reaction is considered a "click" reaction due to its high yield, operational simplicity, and lack of byproducts.[3][6]

However, the stability of the resulting thiosuccinimide adduct can be a concern. It is susceptible to a retro-Michael reaction, which can lead to the exchange of the this compound conjugate with other thiols, a phenomenon observed in vivo with molecules like serum albumin.[3][8] Additionally, the this compound ring itself can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[3] Recent strategies have focused on developing this compound derivatives that form more stable adducts to overcome these limitations.[9]

Diels-Alder Cycloaddition

Maleimides are effective dienophiles in [4+2] Diels-Alder cycloaddition reactions, reacting with conjugated dienes to form stable six-membered rings.[10] This reaction is also utilized in bioconjugation, providing an alternative to the thiol-Michael addition with the advantage of forming a more stable linkage.[11][12] The reaction between furan and this compound derivatives is a notable example, often being reversible and allowing for dynamic covalent chemistry applications.[13] The reaction rates can be suitable for antibody-drug conjugate production, and the resulting cycloadducts have shown greater stability in serum compared to their thioether counterparts.[11]

Quantitative Data Summary

The efficiency of this compound reactions is highly dependent on the specific derivatives, substrates, and reaction conditions. Below is a summary of representative quantitative data from the literature.

| Reaction Type | Reactants | Conditions | Rate Constant / Yield | Reference |

| Thiol-Michael Addition | N-aryl maleimides + N-acetyl-L-cysteine | Semi-aqueous media | 80-96% Yield | [8] |

| Thiol-Michael Addition | This compound-NPs + cRGDfK peptide | 10 mM HEPES, pH 7.0, RT, 30 min | 84 ± 4% Conjugation Efficiency | [14] |

| Thiol-Michael Addition | This compound-NPs + 11A4 nanobody | PBS, pH 7.4, RT, 2 h | 58 ± 12% Conjugation Efficiency | [14] |

| Diels-Alder Cycloaddition | Antibody-diene + vcMMAE (this compound drug-linker) | Aqueous buffer | 2.6–77 M⁻¹s⁻¹ | [11] |

Applications in Drug Development and Bioconjugation

The selective reactivity of maleimides with thiols has made them a cornerstone of bioconjugation chemistry, particularly for the site-specific modification of proteins at cysteine residues.[7]

Antibody-Drug Conjugates (ADCs)

This compound chemistry is extensively used to link potent cytotoxic drugs to monoclonal antibodies, creating ADCs that can selectively deliver a therapeutic payload to target cells, such as cancer cells.[15] This targeted delivery enhances the therapeutic window of the drug by increasing its efficacy and reducing systemic toxicity.[15]

Covalent Inhibitors

This compound derivatives are also designed as targeted covalent inhibitors (TCIs).[16] These molecules first bind non-covalently to their protein target and are then positioned to form a permanent covalent bond with a nearby nucleophilic residue (often a cysteine), leading to irreversible inhibition of the protein's function.[16][17] This approach can lead to high potency and prolonged duration of action.[17]

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general workflow for labeling a thiol-containing protein with a this compound-functionalized molecule (e.g., a fluorescent dye).[14][18][19]

Materials:

-

Thiol-containing protein

-

This compound-functionalized reagent (e.g., dye, drug)

-

Degassed, amine-free buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5[18]

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)[19]

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[18]

-

Purification system (e.g., size-exclusion chromatography column)[20]

Procedure:

-

Protein Preparation : Dissolve the protein to be labeled in the degassed buffer to a concentration of 1-10 mg/mL.[18][21] The buffer must be free of extraneous thiols.

-

(Optional) Reduction of Disulfides : If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 50 to 100-fold molar excess of TCEP to the protein solution.[22] Incubate for 20-30 minutes at room temperature.[19]

-

This compound Reagent Preparation : Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mg in 100 µL).[14][18]

-

Conjugation Reaction : While gently stirring, add the this compound stock solution to the protein solution. A 10 to 20-fold molar excess of the this compound reagent is typically recommended to ensure efficient labeling.[14][19]

-

Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[19][20] The reaction vial should be protected from light, especially when using fluorescent maleimides.

-

Purification : Remove the unreacted this compound reagent from the protein conjugate. Size-exclusion chromatography (e.g., a Sephadex column) is a common and effective method.[20] Dialysis or HPLC can also be used.[18]

-

Characterization : Determine the concentration of the purified conjugate and the degree of labeling (DOL), which is the average number of this compound molecules conjugated per protein. This can often be calculated using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.[19]

Conclusion

This compound and its derivatives are powerful and versatile reagents in modern organic synthesis and chemical biology. Their predictable and highly selective reactivity with thiols, coupled with their utility in Diels-Alder reactions, has cemented their role in the construction of well-defined bioconjugates, therapeutics, and advanced materials. While challenges such as adduct stability remain an active area of research, ongoing innovations in the design of novel this compound structures continue to expand their capabilities. A thorough understanding of their properties, reaction kinetics, and experimental considerations, as outlined in this guide, is crucial for leveraging their full potential in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Covalent Modification of Biomolecules through this compound-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maleimides Designed for Self-Assembly and Reactivity on Graphene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Furan and this compound undergo a Diels–Alder reaction at 25 °C to gi... | Study Prep in Pearson+ [pearson.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tuning the Diels-Alder Reaction for Bioconjugation to this compound Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dynamic Diels–Alder reactions of this compound–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. This compound labeling of thiolated biomolecules [biosyn.com]

- 15. nbinno.com [nbinno.com]

- 16. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 17. baranlab.org [baranlab.org]

- 18. lumiprobe.com [lumiprobe.com]

- 19. Conjugation Protocol for Thiol Reactive (this compound) Dyes [bio-techne.com]

- 20. biotium.com [biotium.com]

- 21. broadpharm.com [broadpharm.com]

- 22. benchchem.com [benchchem.com]

The Cornerstone of Bioconjugation: A Technical Guide to Maleimide Structure and its Role

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the maleimide functional group stands as a pivotal tool for the precise and efficient covalent modification of biomolecules. Its unique reactivity towards sulfhydryl groups has made it an indispensable component in the development of antibody-drug conjugates (ADCs), protein labeling, and various diagnostic and therapeutic applications. This in-depth technical guide elucidates the core principles of this compound chemistry, providing a comprehensive overview of its structure, reaction mechanism, stability considerations, and practical applications in bioconjugation.

The this compound Functional Group: Structure and Reactivity

This compound is a cyclic imide with the chemical formula C₄H₃NO₂.[] Its structure consists of a five-membered ring containing two carbonyl groups adjacent to a nitrogen atom and a carbon-carbon double bond.[] This strained ring structure and the electron-withdrawing nature of the carbonyl groups render the double bond highly susceptible to nucleophilic attack, particularly through a Michael addition reaction.[2]

The key to this compound's utility in bioconjugation lies in its exceptional reactivity and high selectivity for thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins.[3] This reaction, often referred to as thiol-maleimide "click" chemistry, proceeds rapidly under mild, near-neutral pH conditions (typically pH 6.5-7.5), forming a stable covalent thioether bond.[2][4] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than its reaction with amines, highlighting its remarkable chemoselectivity.[3]

The Thiol-Maleimide Reaction: Mechanism and Kinetics

The conjugation of a this compound to a thiol-containing biomolecule proceeds via a nucleophilic Michael addition reaction. The thiolate anion (-S⁻), the deprotonated form of the thiol group, acts as the nucleophile and attacks one of the carbon atoms of the this compound's double bond. This leads to the formation of a stable thiosuccinimide linkage.[2]

Several factors influence the kinetics of this reaction:

-

pH: The reaction rate is pH-dependent, as the concentration of the reactive thiolate anion increases with pH. The optimal pH range is typically between 6.5 and 7.5 to ensure high selectivity for thiols over other nucleophilic groups like amines.[2]

-

Thiol pKa: The pKa of the thiol group influences the concentration of the thiolate anion at a given pH. Thiols with lower pKa values will have a higher proportion of the reactive thiolate form at neutral pH, leading to faster reaction rates.[5]

-

Solvent and Temperature: The reaction is generally performed in aqueous buffers, but the addition of organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic this compound derivatives. The reaction can proceed efficiently at room temperature, although incubation at 4°C overnight is also common.[6]

Stability of this compound Conjugates: A Critical Consideration

While the thioether bond formed is generally stable, the thiosuccinimide ring itself can undergo two competing reactions in a physiological environment: hydrolysis and a retro-Michael reaction.[7]

-

Hydrolysis: The thiosuccinimide ring can be hydrolyzed, leading to the formation of a succinamic acid derivative. This ring-opened product is stable and resistant to the retro-Michael reaction. The rate of hydrolysis is influenced by the N-substituent on the this compound, with electron-withdrawing groups accelerating the process.[8]

-

Retro-Michael Reaction: This is a reversal of the initial conjugation reaction, where the thioether bond is cleaved, leading to deconjugation. This can result in the transfer of the conjugated payload to other thiol-containing molecules in the biological milieu, such as albumin or glutathione, a phenomenon known as "payload migration."[9]

The stability of the this compound conjugate is a critical parameter, particularly for in vivo applications like ADCs, as premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy.[10]

Quantitative Data on this compound Bioconjugation

The following tables summarize key quantitative data related to the kinetics and stability of this compound-based bioconjugates.

| Parameter | Value/Range | Conditions | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | [2][3] |

| Reaction Time | 2 hours to overnight | Room temperature or 4°C | [6] |

| This compound:Protein Molar Ratio | 10:1 to 20:1 | For antibody labeling | [11] |

| Reaction Rate (Thiol vs. Amine) | ~1,000 times faster for thiols | pH 7.0 | [3] |

| Conjugate | Condition | Half-life of Conversion | Reference(s) |

| 4-mercaptophenylacetic acid (MPA) + N-ethyl this compound (NEM) | Incubation with glutathione | 3.1 to 18 hours | [5] |

| 4-mercaptohydrocinnamic acid (MPP) + N-substituted maleimides | Incubation with glutathione | 3.6 to 258 hours | [5] |

| N-acetyl-l-cysteine (NAC) + N-substituted maleimides | Incubation with glutathione | 3.6 to 258 hours | [5] |

| Ring-opened N-substituted succinimide thioethers | - | Over two years | [8] |

| Thiosuccinimide-containing ADCs in plasma | In vivo | 50-75% payload loss in 7-14 days | [10] |

Experimental Protocols

General Protocol for this compound Labeling of an Antibody

This protocol provides a general guideline for the conjugation of a this compound-functionalized dye to an antibody. Optimization may be required for specific antibodies and dyes.

Materials:

-

Antibody solution (1-10 mg/mL in a suitable buffer)

-

This compound-functionalized dye (10 mM stock solution in anhydrous DMSO or DMF)

-

Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a degassed conjugation buffer.[12]

-

(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution and incubate for 20-30 minutes at room temperature.

-

Dye Preparation: Allow the vial of this compound dye to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[6]

-

Conjugation Reaction: While gently stirring, add the this compound dye stock solution to the antibody solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1.[11] Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

-

Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.[13]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.

Protocol for the Preparation of an Antibody-Drug Conjugate (ADC) using an SMCC Crosslinker

This protocol outlines the steps for creating an ADC using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

-

Antibody solution (1-10 mg/mL in Amine Reaction Buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

SMCC crosslinker

-

Thiol-containing drug

-

Thiol Reaction Buffer

-

Quenching reagent (e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography, HPLC)[12]

Procedure:

-

Antibody Activation: React the antibody with a molar excess of SMCC in the Amine Reaction Buffer for a specified time to introduce this compound groups.[14]

-

Removal of Excess SMCC: Immediately purify the this compound-activated antibody using a desalting column to remove unreacted SMCC.[14]

-

Conjugation to Thiol-containing Drug: React the purified this compound-activated antibody with the thiol-containing drug in the Thiol Reaction Buffer.[14]

-

Quenching: Quench any unreacted this compound groups by adding a quenching reagent like L-cysteine.[14]

-

Purification and Characterization: Purify the resulting ADC using an appropriate chromatography method and characterize the final product to determine the drug-to-antibody ratio (DAR) and other quality attributes.[14]

Visualizing this compound Bioconjugation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations involved in this compound bioconjugation.

Caption: Thiol-Maleimide Michael Addition Reaction.

Caption: Stability and Degradation Pathways of Thiosuccinimide Conjugates.

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis using SMCC.

Conclusion

This compound chemistry remains a cornerstone of modern bioconjugation, offering a robust and selective method for modifying biomolecules. Its application in the development of targeted therapeutics, particularly antibody-drug conjugates, continues to drive innovation in medicine. A thorough understanding of the this compound structure, its reaction mechanism, and the stability of the resulting conjugates is paramount for researchers and drug development professionals seeking to harness the full potential of this powerful chemical tool. By carefully controlling reaction conditions and considering the factors that influence conjugate stability, scientists can design and synthesize novel bioconjugates with enhanced efficacy and safety profiles.

References

- 2. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. researchgate.net [researchgate.net]

- 8. Long-term stabilization of this compound-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. benchchem.com [benchchem.com]

Synthesis of Novel Maleimide Derivatives for Research Applications: An In-depth Technical Guide

Introduction

Maleimides are a class of organic compounds that have become indispensable tools in chemical biology, drug development, and materials science. Their high reactivity and selectivity towards thiol groups, found in the cysteine residues of proteins, make them ideal reagents for bioconjugation. This technical guide provides an in-depth overview of the synthesis of novel maleimide derivatives and their diverse applications in research, with a focus on next-generation bioconjugation strategies, fluorescent probes, and therapeutic development.

Core Concepts in this compound Chemistry

The utility of maleimides is primarily centered around the Michael addition reaction between the this compound's carbon-carbon double bond and a thiol, forming a stable thioether bond.[1] This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), which is crucial for maintaining the integrity of biological macromolecules.[2] However, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to retro-Michael reactions and thiol exchange, particularly in the presence of high concentrations of other thiols like glutathione in the cellular environment.[3][4] This has led to the development of "next-generation" maleimides and strategies to enhance the stability of the conjugate.

Synthesis of N-Substituted this compound Derivatives

The most common this compound derivatives used in research are N-substituted, where the nitrogen atom of the imide is attached to a linker, a drug, a probe, or another functional moiety.

General Synthesis of N-Aryl Maleimides

A common route for the synthesis of N-aryl maleimides involves a two-step process: the formation of a maleamic acid intermediate followed by cyclodehydration.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Tunable degradation of this compound-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the Stability of this compound–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

Foundational Principles of Maleimide Labeling in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies of maleimide-based labeling for the site-specific modification of proteins. This compound chemistry is a cornerstone of bioconjugation, enabling the precise attachment of a wide array of molecular tags—including fluorophores, biotin, and drug molecules—to cysteine residues. This guide will delve into the underlying chemical principles, detail critical experimental parameters, provide standardized protocols, and present quantitative data to empower researchers in proteomics and drug development to effectively utilize this powerful technique.

Core Principles of this compound Chemistry

This compound-based labeling targets the thiol group (-SH) of cysteine residues, which are relatively rare in proteins, allowing for highly specific modifications.[1] The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the this compound's double bond.[2][3] This forms a stable, covalent thioether bond, securely linking the label to the protein.[4]

The high selectivity of maleimides for thiols is a key advantage, particularly within the physiological pH range of 6.5 to 7.5.[5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target labeling of lysine residues.[5][6] However, at pH values above 7.5, the reactivity with amines becomes more competitive, and the this compound group itself is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid.[5]

It is crucial to note that maleimides react with free, reduced thiol groups.[7] In many proteins, cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive towards maleimides.[8][9] Therefore, a reduction step is often necessary prior to labeling to break these disulfide bonds and expose the reactive thiols.[8][9]

The Chemical Reaction: A Visual Representation

The fundamental reaction between a thiol group and a this compound is depicted below.

Key Factors Influencing Labeling Efficiency

The success of this compound labeling hinges on the careful control of several experimental parameters. Understanding and optimizing these factors is critical for achieving high efficiency and specificity.

pH

The pH of the reaction buffer is the most critical factor.[5]

-

pH 6.5 - 7.5: This is the optimal range for selective labeling of thiols.[5][6]

-

Below pH 6.5: The reaction rate slows significantly as the thiol group is more likely to be protonated and thus less nucleophilic.[5]

-

Above pH 7.5: The selectivity for thiols decreases due to competing reactions with primary amines (e.g., lysine residues).[5] The this compound ring also becomes susceptible to hydrolysis.[5]

Temperature and Reaction Time

Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours, or at 4°C overnight (8-16 hours).[5] The lower temperature is often preferred for sensitive proteins to minimize degradation.[5]

Molar Ratio of Reactants

A molar excess of the this compound reagent is generally used to drive the reaction to completion.[5] A starting point is often a 10- to 20-fold molar excess of this compound to protein. However, the optimal ratio should be determined empirically for each protein. For saturation labeling, a 50- to 100-fold excess of this compound over cysteine residues may be required.[10]

Reducing Agents

To ensure the availability of free thiols, a reducing agent is often necessary. Tris(2-carboxyethyl)phosphine (TCEP) is a common choice as it is stable, odorless, and does not contain a thiol group that could react with the this compound.[1][8] Dithiothreitol (DTT) can also be used, but it must be removed before adding the this compound reagent, as it will compete for labeling.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound labeling reactions.

Table 1: Effect of pH on this compound-Thiol Reaction

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, this compound hydrolysis |

Data sourced from[5]

Table 2: Representative Reaction Conditions and Efficiencies

| This compound:Thiol Molar Ratio | Target Molecule | Conjugation Efficiency | Reaction Conditions | Reference |

| 2:1 | cRGDfK peptide | 84 ± 4% | 30 min, RT, 10 mM HEPES pH 7.0 | [4] |

| 5:1 | 11A4 nanobody | 58 ± 12% | 2 hours, RT, PBS pH 7.4 | [4] |

| 10:1 - 20:1 | General proteins | Recommended starting range | Varies | |

| 50:1 - 100:1 | Protein standards for saturation | Reproducible saturation | 30 min, pH 7.5 | [10] |

Experimental Protocols

This section provides a general, step-by-step protocol for labeling a protein with a this compound-functionalized dye.

General Experimental Workflow

The overall process for this compound labeling can be visualized as a multi-step workflow.

Detailed Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins and labels.

Materials:

-

Thiol-containing protein

-

This compound-functionalized reagent (e.g., fluorescent dye)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[8][9]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[8][9] The buffer should be free of any thiol-containing compounds.

-

Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[8][9][11] Incubate at room temperature for 20-30 minutes.[8][11]

-

Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[11]

-

Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess of this compound is a good starting point). Add the this compound solution dropwise while gently stirring.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light if using a fluorescent dye.

-

Purification: Remove the unreacted this compound reagent by purifying the protein conjugate. Gel filtration chromatography is a common method.[8][9] Dialysis can also be used for water-soluble maleimides.[9]

-

Characterization: Determine the degree of labeling (DOL), which is the average number of label molecules conjugated to each protein molecule. This can often be calculated using the absorbance of the protein and the label.

Applications in Proteomics and Drug Development

This compound labeling is a versatile tool with numerous applications, including:

-

Fluorescent Labeling: Attaching fluorescent dyes to proteins for visualization in microscopy, flow cytometry, and western blotting.[12]

-

Quantitative Proteomics: Using isotope-coded this compound affinity tags (ICMATs) for the relative quantification of protein expression levels.[13][14][15]

-

Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to antibodies for targeted cancer therapy.[3][]

-

Biophysical Studies: Labeling proteins with probes to study protein structure, function, and interactions.

-

Chemical Proteomics: Employing this compound-based probes to profile cysteine reactivity and identify sites of oxidative modification.[17][18]

Conclusion

This compound-based labeling is a robust and highly specific method for the modification of cysteine residues in proteins. A thorough understanding of the underlying chemistry and careful optimization of reaction conditions are paramount to achieving successful and reproducible results. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently apply this powerful technique in their proteomics and drug development endeavors.

References

- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Mastering this compound Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. This compound labeling of thiolated biomolecules [biosyn.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotium.com [biotium.com]

- 12. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isotope-Coded this compound Affinity Tags for Proteomics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantitative Proteome Analysis Using d-Labeled N-Ethylthis compound and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

maleimide stability and hydrolysis under different pH conditions

An In-depth Technical Guide to Maleimide Stability and Hydrolysis Under Different pH Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maleimides are highly valuable reagents in bioconjugation, prized for their rapid and specific reaction with thiol groups, typically from cysteine residues in proteins and peptides. This thiol-Michael addition reaction forms a stable thiosuccinimide linkage, which is fundamental to the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. However, the stability of both the this compound group and the resulting conjugate is critically dependent on pH. Understanding the kinetics and mechanisms of this compound hydrolysis is essential for optimizing conjugation strategies, ensuring the stability of the final product, and preventing off-target reactions. This guide provides a comprehensive overview of this compound stability across a range of pH conditions, detailing the chemical pathways, quantitative data on hydrolysis rates, and standard experimental protocols for stability assessment.

The Chemistry of this compound Conjugation and Instability

The primary reaction of a this compound is the Michael addition with a thiol (sulfhydryl group). This reaction is most efficient and chemoselective at a pH range of 6.5 to 7.5.[1][2][3] At this pH, the thiolate anion (S-), which is the reactive species, is present in sufficient concentration to react rapidly with the electron-deficient double bond of the this compound ring.[1]

However, the this compound ring and the resulting thiosuccinimide conjugate are susceptible to two main degradation pathways:

-

Hydrolysis of the this compound Ring: In aqueous solutions, the this compound ring can undergo hydrolysis, leading to a ring-opening event that forms a non-reactive maleamic acid derivative.[1][4] This reaction is irreversible and prevents any subsequent conjugation with thiols. The rate of this hydrolysis is highly pH-dependent, increasing significantly under alkaline conditions.[1][3]

-

Instability of the Thiosuccinimide Linkage: The thiosuccinimide bond formed post-conjugation is not always stable. It can undergo two competing reactions in a physiological environment:

-

Retro-Michael Reaction: This is a reversal of the initial conjugation, where the thioether bond cleaves, releasing the original thiol and this compound. The regenerated this compound can then react with other available thiols, such as glutathione in vivo, leading to "payload migration," which can compromise efficacy and cause off-target toxicity.[5][6]

-

Hydrolysis of the Thiosuccinimide Ring: The succinimide ring of the conjugate can be hydrolyzed to form a succinamic acid thioether. This ring-opened product is stable and resistant to the retro-Michael reaction, effectively locking the conjugate in place.[5][7][8] Therefore, promoting this hydrolysis post-conjugation can be a strategy to enhance long-term stability.[8]

-

The interplay between these pathways is governed by pH, temperature, and the specific molecular structure of the this compound and its conjugate.

pH-Dependent Stability and Hydrolysis Pathways

The stability of maleimides and their thiol adducts varies significantly across different pH ranges.

Acidic Conditions (pH < 6.5)

Under acidic conditions, both the unreacted this compound and the thiosuccinimide conjugate are generally stable.

-

This compound Reactivity: The rate of the desired thiol-maleimide reaction is significantly slower because the thiol group (pKa ~8.5) is predominantly protonated (-SH) and thus less nucleophilic.[9]

-

Hydrolysis: Ring-opening hydrolysis of the this compound is extremely slow.[10][11] For example, at pH 5.5, the hydrolysis is negligible, making it a suitable condition for storing this compound-functionalized molecules if the conjugation reaction is not desired.[10] The this compound-thiol adduct is also reported to be safe and stable at very low pH (2-3).[11]

Neutral Conditions (pH 6.5 - 7.5)

This range is the "sweet spot" for bioconjugation.

-

This compound Reactivity: This pH range offers the optimal balance for high chemoselectivity and rapid reaction rates. The concentration of the reactive thiolate anion is sufficient for efficient conjugation, while minimizing side reactions with other nucleophilic groups like amines.[1][3] At pH 7.0, the reaction of this compound with thiols is approximately 1,000 times faster than its reaction with amines.[1]

-

Hydrolysis: While optimal for conjugation, hydrolysis of both the this compound and the thiosuccinimide conjugate can still occur. The rate of hydrolysis increases as the pH approaches the upper end of this range. For some this compound derivatives, hydrolysis can be significant even at physiological pH 7.4.[12][13]

Alkaline Conditions (pH > 7.5)

In basic solutions, the stability of the this compound group is significantly compromised.

-

This compound Reactivity: The chemoselectivity for thiols is lost as the pH increases. Above pH 7.5, reaction with primary amines (e.g., from lysine residues) becomes a competitive side reaction.[1][3]

-

Hydrolysis: The rate of this compound ring hydrolysis increases dramatically.[3][4] This is due to the increased concentration of hydroxide ions (OH-), which act as a nucleophile, attacking the carbonyl carbons of the this compound ring.[14][15] For N-terminal cysteine conjugates, a base-dependent rearrangement to a stable six-membered thiazine structure can also occur, which is prominent at pH 8.4.[16][17]

The following diagram illustrates the key chemical pathways for this compound reactions and degradation.

Quantitative Data on this compound Hydrolysis

The rate of hydrolysis is highly dependent on the specific this compound derivative, temperature, and buffer composition. N-substituents with electron-withdrawing properties can significantly accelerate the rate of hydrolysis for both the this compound and the thiosuccinimide conjugate.[8][12]

Table 1: Hydrolysis of Unconjugated Maleimides

| This compound Derivative | pH | Temperature (°C) | Half-life (t1/2) | Notes |

| N-phenyl this compound | 7.4 | 37 | ~55 minutes | Hydrolyzes ~5.5 times faster than N-alkyl maleimides.[12] |

| N-(p-fluorophenyl) this compound | 7.4 | 37 | ~28 minutes | Electron-withdrawing group accelerates hydrolysis.[12] |

| Dibromothis compound | 7.4 | RT | 17.9 minutes | Exhibits rapid hydrolysis.[18] |

| 8armPEG10k-maleimide | 5.5 | 37 | Very slow | Highly stable at acidic pH.[10] |

| 8armPEG10k-maleimide | 7.4 | 20 | ~15.5 hours | Rate is temperature-dependent.[10] |

| 8armPEG10k-maleimide | 7.4 | 37 | ~2.9 hours | Rate is ~5 times faster at 37°C than at 20°C.[10] |

Table 2: Hydrolysis of Thiosuccinimide Conjugates (Post-Thiol Reaction)

| Conjugate Type | pH | Temperature (°C) | Half-life (t1/2) | Notes |

| N-alkyl thiosuccinimide | 7.4 | 37 | 27 hours | Slower hydrolysis compared to N-aryl variants.[12] |

| N-aryl thiosuccinimide | 7.4 | 37 | 1.5 hours | Faster hydrolysis due to electron-withdrawing phenyl group.[12] |

| N-fluorophenyl thiosuccinimide | 7.4 | 37 | 0.7 hours | Further accelerated by the fluoro group.[12] |